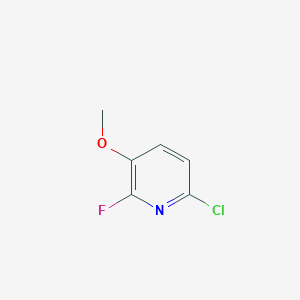
6-Chloro-2-fluoro-3-methoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-fluoro-3-methoxypyridine is a heterocyclic organic compound with the molecular formula C6H5ClFNO It is a derivative of pyridine, characterized by the presence of chlorine, fluorine, and methoxy substituents on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-fluoro-3-methoxypyridine typically involves the halogenation and methoxylation of pyridine derivatives. One common method includes the reaction of 2-fluoro-3-methoxypyridine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the 6-position of the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity, making the process more efficient and cost-effective.
化学反応の分析
Types of Reactions: 6-Chloro-2-fluoro-3-methoxypyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed:
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Pyridine N-oxides.
Coupling Reactions:
科学的研究の応用
6-Chloro-2-fluoro-3-methoxypyridine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals, dyes, and advanced materials.
作用機序
The mechanism of action of 6-Chloro-2-fluoro-3-methoxypyridine depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of electronegative substituents like chlorine and fluorine can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
類似化合物との比較
6-Chloro-3-fluoro-2-methoxypyridine: A closely related compound with similar substituents but different positional isomerism.
2-Chloro-3-fluoro-6-methoxypyridine: Another isomer with the same substituents in different positions.
3-Chloro-2-fluoro-6-methoxypyridine: A variant with altered substituent positions.
Uniqueness: 6-Chloro-2-fluoro-3-methoxypyridine is unique due to its specific arrangement of substituents, which can influence its chemical reactivity and biological activity. The combination of chlorine, fluorine, and methoxy groups on the pyridine ring provides distinct electronic and steric properties, making it a valuable compound for various research applications.
特性
IUPAC Name |
6-chloro-2-fluoro-3-methoxypyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO/c1-10-4-2-3-5(7)9-6(4)8/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGVAVXAXZIBCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Chloro-3-[(2-methylpropan-2-yl)oxy]quinoxaline](/img/structure/B8251418.png)

![Dimethyl 2-[[(5-bromopyridin-2-yl)amino]methylidene]propanedioate](/img/structure/B8251425.png)
![Tert-butyl 4-[4-(aminomethyl)-2-(trifluoromethyl)phenyl]piperazine-1-carboxylate](/img/structure/B8251438.png)
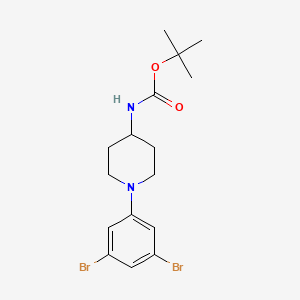


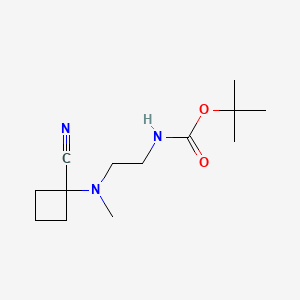
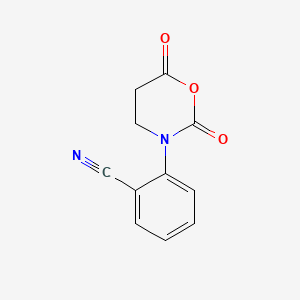
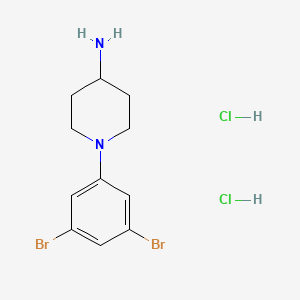
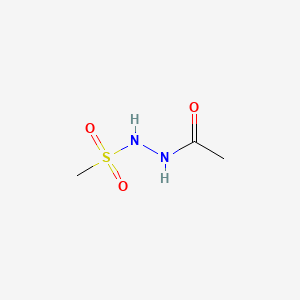
![Benzyl 7'-fluoro-4'-oxo-1',3'-dihydrospiro[piperidine-4,2'-quinazoline]-1-carboxylate](/img/structure/B8251502.png)
![Ethyl 2-[4-bromo-3-(trifluoromethyl)pyrazol-1-yl]acetate](/img/structure/B8251504.png)

